![molecular formula C16H13N3O4 B5061616 4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5061616.png)
4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrimidoisoquinoline derivatives involves palladium-catalyzed stereoselective processes and photochemical synthesis. For instance, the synthesis of 4-(diarylmethylidene)-3,4-dihydroisoquinolin-1(2H)-ones through tandem Heck-Suzuki coupling showcases the advanced synthetic techniques employed in the creation of such complex molecules (Mondal et al., 2018). Additionally, photochemical synthesis methods have been employed to create substituted isoquinoline-1,3,4(2H)-triones, demonstrating the versatility of synthetic approaches in constructing these compounds (Reddy et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through X-ray diffraction, revealing the detailed geometric and conformational characteristics of these molecules. The study of the crystal and molecular structures of dihydroisoquinoline derivatives provides insight into their three-dimensional arrangement and the impact on their chemical behavior (Lyakhov et al., 2000).
Chemical Reactions and Properties
Isoquinoline derivatives participate in various chemical reactions, including radical cyclization cascades, which are crucial for constructing complex heterocyclic systems. For example, photoinduced tandem reactions have been utilized to build novel aza-polycycles, demonstrating the chemical reactivity and versatility of isoquinoline-1,3,4-triones (Yu et al., 2010).
Physical Properties Analysis
The physical properties of such compounds are closely linked to their molecular structure, including their crystal packing and conformational dynamics. These properties are essential for understanding the compound's behavior in different environments and potential applications in material science.
Chemical Properties Analysis
The chemical properties of "4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione" and related molecules can be inferred from their reactivity patterns, such as the ability to undergo cyclocondensation reactions and interact with maleic anhydride. Such reactions highlight the compound's reactive sites and potential for further functionalization (Mikhailovskii et al., 2013).
作用機序
Target of Action
The primary target of this compound is Tyrosyl-DNA phosphodiesterase 2 (TDP2) . TDP2 is a crucial enzyme that repairs DNA damages, including double-strand breaks (DSBs), mediated by topoisomerase II (Top2) .
Mode of Action
The compound interacts with TDP2 and inhibits its function . This inhibition could sensitize cancer cells toward Top2 poisons by increasing the Top2 cleavage complex . The interaction between the compound and TDP2 leads to an increase in DNA damages, particularly DSBs, which underpin the anticancer mechanism of clinical Top2 poisons .
Biochemical Pathways
The compound affects the DNA repair pathway mediated by TDP2 . When TDP2 is inhibited, the repair of Top2-mediated DNA damages is compromised . This leads to an accumulation of DSBs, which can cause cell death, particularly in cancer cells that are sensitive to Top2 poisons .
Result of Action
The inhibition of TDP2 by the compound leads to an increase in DNA damages, particularly DSBs . This can lead to cell death, particularly in cancer cells that are sensitive to Top2 poisons . Therefore, the compound could potentially be used as an anticancer agent, particularly in combination with Top2 poisons .
特性
IUPAC Name |
4-(furan-2-ylmethyl)-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-12-5-1-4-10-11(12)7-17-14-13(10)15(21)18-16(22)19(14)8-9-3-2-6-23-9/h2-3,6-7H,1,4-5,8H2,(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTHPUUOORIMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=O)NC(=O)N(C3=NC=C2C(=O)C1)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(furan-2-ylmethyl)-1-hydroxy-9,10-dihydropyrimido[4,5-c]isoquinoline-3,7(4H,8H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(dimethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5061539.png)
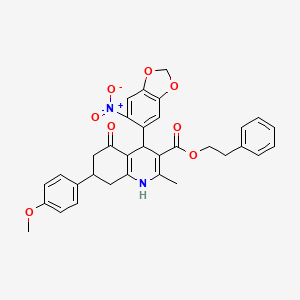
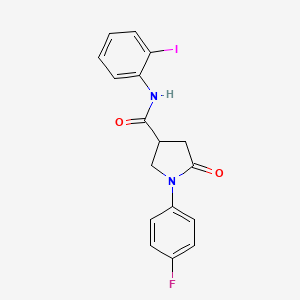
![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5061583.png)
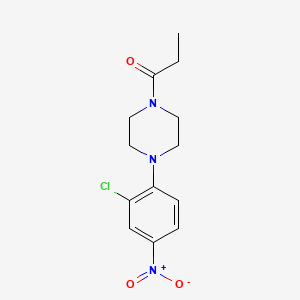
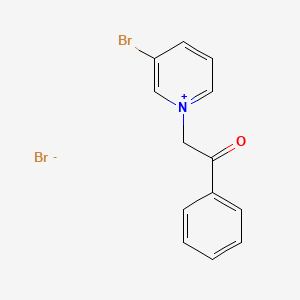
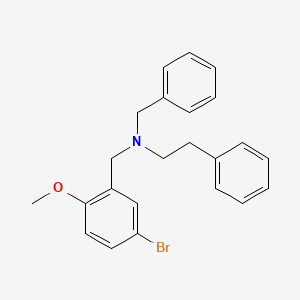
![1',3',3'-trimethyl-1',3'-dihydrospiro[anthra[2,1-b][1,4]oxazine-3,2'-indole]](/img/structure/B5061600.png)
![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5061607.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5061609.png)

![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5061622.png)
![1-methoxy-4-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5061633.png)
![diisopropyl [hydroxy(3-pyridinyl)methyl]phosphonate](/img/structure/B5061636.png)